

KRC-108 for Trk Fusion-Positive Cancers: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Anticancer agent 108	
Cat. No.:	B12393545	Get Quote

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Introduction

Tropomyosin receptor kinase (Trk) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are established oncogenic drivers in a wide range of adult and pediatric cancers. These genetic alterations lead to the constitutive activation of Trk signaling pathways, promoting cell proliferation, survival, and differentiation. KRC-108, a benzoxazole compound, has been identified as a potent inhibitor of TrkA kinase activity, offering a promising therapeutic strategy for patients with Trk fusion-positive malignancies.[1] This document provides detailed application notes and experimental protocols for the preclinical evaluation of KRC-108.

Quantitative Data Summary

The following tables summarize the key quantitative data for KRC-108's activity against Trk fusion-positive cancer models.



Parameter	Value	Cell Line/Assay	Reference
In Vitro Kinase Inhibition			
TrkA IC50	43.3 nM	TR-FRET Kinase Assay	[1]
Cell-Based Activity			
KM12C GI ₅₀	220 nM	Cell Viability Assay	[1]
In Vivo Efficacy			
Tumor Growth Inhibition (TGI)	73.0%	KM12C Xenograft (80 mg/kg)	[1]

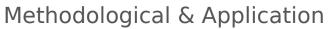
Table 1: In Vitro and In Vivo Efficacy of KRC-108. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ is the concentration causing 50% growth inhibition. TGI was measured after 14 days of oral administration.

Kinase	IC50 (nM)
TrkA	43.3
c-Met	80
Flt3	30
ALK	780
Aurora A	590

Table 2: Kinase Inhibitory Profile of KRC-108. KRC-108 demonstrates activity against other kinases in addition to TrkA.[1]

Signaling Pathway

KRC-108 exerts its anti-cancer effects by inhibiting the TrkA signaling pathway. Upon inhibition of TrkA, the phosphorylation of downstream signaling molecules, including Akt, phospholipase

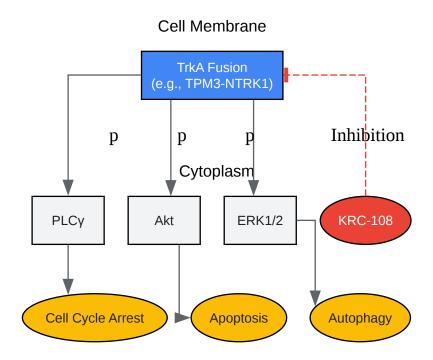




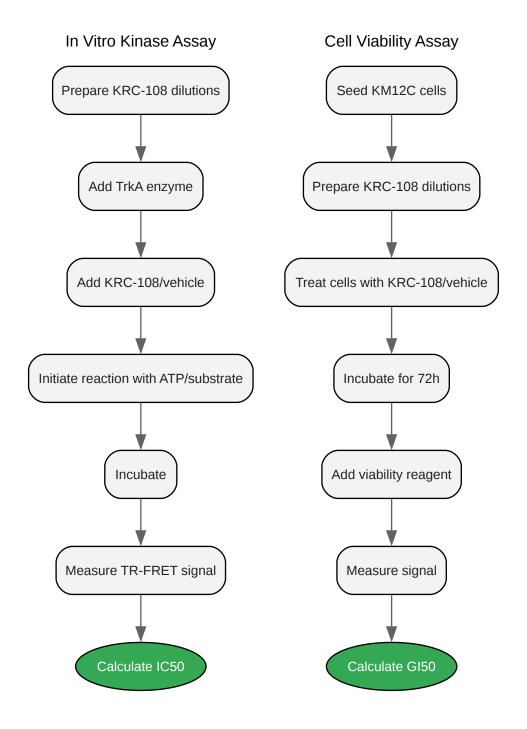


Cy (PLCy), and ERK1/2, is suppressed.[1] This leads to cell cycle arrest, induction of apoptosis, and autophagy.[1]

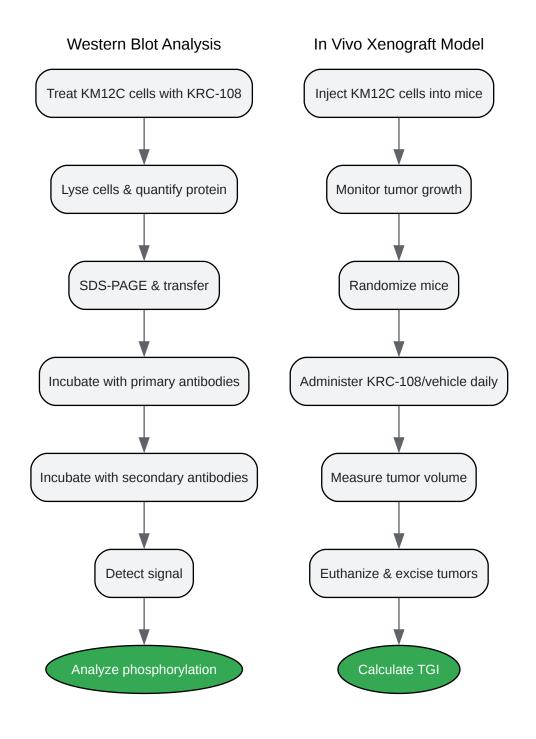












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References

- 1. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects PMC [pmc.ncbi.nlm.nih.gov]
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